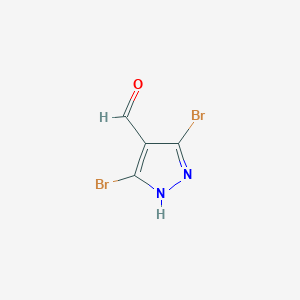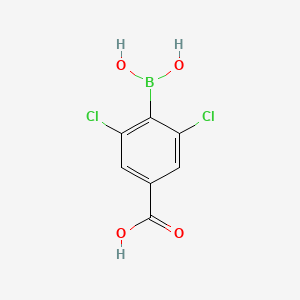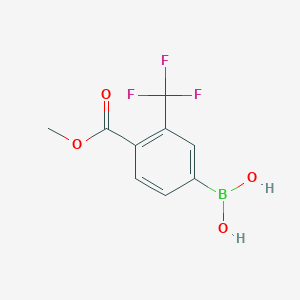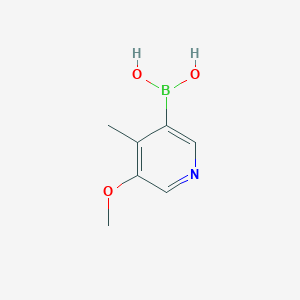
3-Cyano-5-(trifluoromethoxy)phenylboronic acid, pinacol ester
Descripción general
Descripción
“3-Cyano-5-(trifluoromethoxy)phenylboronic acid, pinacol ester” is a type of organoboron reagent . It is a relatively stable, readily prepared, and generally environmentally benign compound . It has a linear formula of C14H15BF3NO3 .
Synthesis Analysis
The synthesis of this compound can be achieved through Suzuki–Miyaura (SM) cross-coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The process involves the use of a variety of boron reagents, including "3-Cyano-5-(trifluoromethoxy)phenylboronic acid, pinacol ester" .Molecular Structure Analysis
The molecular structure of this compound has been studied using various techniques such as 1H, 13C, 11B, and 19F NMR spectroscopy . The introduction of the -OCF3 group influences the acidity, depending on the position of a substituent . The ortho isomer is the least acidic . The molecular and crystal structures of the ortho and para isomers were determined by the single crystal XRD method .Chemical Reactions Analysis
The chemical reactions involving this compound are quite complex. For instance, it can undergo catalytic protodeboronation, a process that involves a radical approach . This compound is also used in formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound have been extensively studied. It has been characterized by 1H, 13C, 11B, and 19F NMR spectroscopy . The acidity of all the isomers was evaluated by both spectrophotometric and potentiometric titrations .Aplicaciones Científicas De Investigación
Fluorescent Sensor Development
Researchers have explored the potential of phenylboronic acid pinacol ester derivatives for creating highly sensitive fluorescent sensors. For instance, a study developed a fluorescent sensor based on Anthracene-(aminomethyl)phenylboronic acid pinacol ester with a cyano group, showcasing its application in detecting trace amounts of water through photo-induced electron transfer (PET) mechanisms. This advancement highlights the compound's utility in developing sophisticated sensing materials for environmental and diagnostic applications (Miho et al., 2021).
Responsive Polymer Synthesis
Phenylboronic acid pinacol ester derivatives serve as crucial intermediates in synthesizing responsive polymers. A notable application is the facile synthesis of hydrogen peroxide (H2O2)-cleavable poly(ester-amide)s, demonstrating the compound's role in creating stimuli-responsive materials for drug delivery systems. These polymers exhibit controlled degradation in response to H2O2, suggesting their potential in biomedical applications, such as targeted drug release (Cui et al., 2017).
Phosphorescence Properties
A study unveiled that simple arylboronic esters, including derivatives of phenylboronic acid pinacol ester, exhibit long-lived room-temperature phosphorescence (RTP) in solid state without heavy atoms or carbonyl groups. This finding opens new avenues for using these compounds in the development of organic phosphorescent materials for optoelectronic applications, challenging the prevailing understanding of phosphorescence in organic molecules (Shoji et al., 2017).
Hydrolysis Susceptibility Analysis
The stability of phenylboronic pinacol esters, including 3-Cyano-5-(trifluoromethoxy)phenylboronic acid pinacol ester, in aqueous environments has been scrutinized due to their relevance in drug development and delivery devices. Research on their hydrolysis at physiological pH suggests the need for careful consideration when employing these compounds in pharmacological applications, highlighting their marginal stability in water and the potential influence of pH on their degradation rate (Achilli et al., 2013).
Mecanismo De Acción
Target of Action
The primary target of 3-Cyano-5-(trifluoromethoxy)phenylboronic acid, pinacol ester is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the organoboron compound (like our compound) acts as a nucleophile, transferring the organic group from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium forms a new bond with an electrophilic organic group .
Biochemical Pathways
The main biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway can lead to the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis .
Result of Action
The result of the compound’s action in the SM coupling reaction is the formation of new carbon-carbon bonds . This is a crucial step in the synthesis of complex organic molecules. The compound’s unique structure allows it to participate in these reactions under mild and functional group tolerant conditions .
Action Environment
The efficacy and stability of the compound can be influenced by environmental factors such as pH and the presence of other functional groups . For instance, the rate of hydrolysis of phenylboronic pinacol esters is considerably accelerated at physiological pH . Additionally, the presence of strong electron-donor groups linked in paraposition to the boronic moiety on the aromatic ring can slow down the hydrolysis .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BF3NO3/c1-12(2)13(3,4)22-15(21-12)10-5-9(8-19)6-11(7-10)20-14(16,17)18/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJRQGMWICLSNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



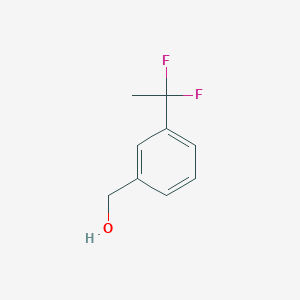
![Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B1426189.png)
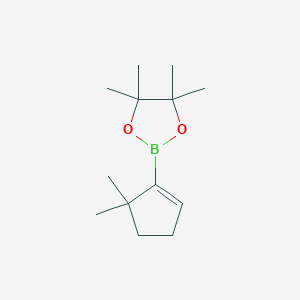


![Methyl 3-(4-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)propanoate](/img/structure/B1426195.png)
